(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride
Description
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS 1391417-19-8) is a chiral piperidine derivative featuring a trifluoromethyl-substituted phenyl group at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₁₅ClF₃N (MW: 265.7 g/mol), and it is characterized by a melting point of 109°C . The compound is utilized in life sciences as a fluorinated building block, particularly in drug discovery and organic synthesis, owing to its stereochemical specificity and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity .
Synthesis typically involves reactions with intermediates such as 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, followed by chiral resolution or asymmetric methods to isolate the (R)-enantiomer .
Properties
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVWIDMOJBRLN-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
The compound belongs to the piperidine class, which has been widely studied for various therapeutic applications. The presence of the trifluoromethyl group enhances its pharmacological properties, influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the trifluoromethyl group. Various methods have been explored in the literature to optimize yield and purity.
The trifluoromethyl group significantly impacts the compound's lipophilicity and metabolic stability. Studies indicate that compounds containing this group can enhance potency against specific biological targets, such as serotonin receptors and certain enzymes involved in metabolic pathways .
Pharmacological Effects
- Serotonin Reuptake Inhibition : Research has shown that similar piperidine compounds exhibit serotonin reuptake inhibitory activity, suggesting potential applications in treating mood disorders .
- Antioxidant Activity : Some studies have indicated that trifluoromethyl-substituted compounds may possess antioxidant properties, which could be beneficial in neuroprotective therapies .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with findings suggesting it may modulate inflammatory pathways effectively .
Study 1: Antidepressant Potential
A study investigated the effects of this compound on depression models in rodents. The results indicated a significant reduction in depressive behaviors compared to control groups, highlighting its potential as an antidepressant .
Study 2: Neuroprotective Effects
In a neurodegenerative disease model, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a promising avenue for further research into its use for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Profile
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is primarily used in drug discovery and development due to its potential therapeutic properties. It has been studied for its analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.
- Biological Activity
- Antimicrobial Properties
- Neuropharmacological Studies
Study 1: Neuropharmacological Evaluation
A study focused on evaluating the effects of this compound on cognitive functions in rodent models revealed significant improvements in memory retention and learning capabilities when administered at specific dosages. The results indicated enhanced synaptic plasticity correlated with increased dopamine release.
Study 2: Antimicrobial Activity Assessment
Another investigation screened various piperidine derivatives for antimicrobial activity against Mycobacterium tuberculosis. The study found that this compound showed promising results with a minimum inhibitory concentration (MIC) below 20 µM, suggesting potential as a lead compound for further development .
Comparison with Similar Compounds
Positional and Stereochemical Isomers
The trifluoromethyl group's position and stereochemistry significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Ring Size : Pyrrolidine analogs (5-membered) exhibit higher conformational rigidity compared to piperidines (6-membered), affecting binding kinetics in biological systems .
- Substituent Position : The 2-CF₃ substitution in the target compound vs. 4-CF₃ in analogs alters steric interactions and electronic distribution, impacting ligand-receptor affinity (e.g., κ-opioid receptor selectivity in related compounds) .
- Stereochemistry : Enantiomers like the (R)- and (S)-forms may display divergent pharmacological activities, though specific data for these compounds remain unreported .
Functional Group Variations
Modifications to the core structure yield derivatives with distinct applications:
Key Observations :
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (LogP ~2.5–3.0), improving blood-brain barrier penetration compared to non-fluorinated analogs . However, analogs with ether linkages (e.g., 4-(2-(trifluoromethyl)phenoxy)piperidine) exhibit reduced metabolic stability due to lower electron-withdrawing effects .
Q & A
Q. What are the common synthetic routes for (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride?
The enantioselective synthesis of this compound typically involves catalytic hydrogenation of trifluoromethyl-substituted pyridinium precursors. For example, iridium-catalyzed asymmetric hydrogenation is a key method, leveraging chiral ligands to achieve high enantiomeric excess (ee). The electron-withdrawing trifluoromethyl group enhances reactivity by polarizing the substrate, facilitating selective reduction . Reaction parameters such as catalyst loading (e.g., 0.5–2 mol%), hydrogen pressure (1–10 atm), and temperature (25–60°C) must be optimized to maximize yield and ee. Post-synthetic steps include hydrochloride salt formation via HCl treatment in anhydrous solvents like diethyl ether.
Q. What structural characterization techniques are recommended for verifying the compound’s purity and stereochemistry?
- NMR Spectroscopy : 1H and 19F NMR are critical for confirming the presence of the trifluoromethyl group and piperidine ring conformation.
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing.
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Mass Spectrometry (HRMS) : Confirms molecular formula and absence of impurities.
PubChem-derived computational data (e.g., SMILES, InChI) can support structural validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes .
Q. How is this compound applied in biological studies?
It serves as a chiral building block for:
- Receptor Ligands : The piperidine scaffold mimics natural alkaloids, enabling studies on GPCRs (e.g., serotonin or dopamine receptors).
- Enzyme Inhibitors : The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.
Biological assays should include controls for solubility (e.g., DMSO stock solutions) and stability (pH 7.4 buffer testing) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for higher yield and ee?
- Catalyst Screening : Test chiral iridium complexes (e.g., Josiphos ligands) for steric and electronic effects.
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve substrate-catalyst interactions.
- Pressure-Temperature Synergy : Higher H2 pressure (5–10 atm) and moderate temperatures (40°C) reduce reaction time while maintaining selectivity .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The -CF3 group:
- Electron-Withdrawing Effect : Activates adjacent positions for nucleophilic substitution or Suzuki-Miyaura couplings.
- Steric Hindrance : Limits regioselectivity in certain reactions, requiring careful optimization of coupling partners (e.g., Pd catalysts with bulky phosphine ligands).
Computational modeling (DFT) can predict reactive sites and transition states .
Q. How should researchers address discrepancies in pharmacological data across studies?
- Assay Conditions : Compare results under standardized conditions (e.g., cell lines, incubation times).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may interfere with bioactivity .
- Metabolic Stability : Assess hepatic microsome degradation to rule out rapid metabolite formation .
Q. What validation steps ensure accuracy in analytical methods for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
